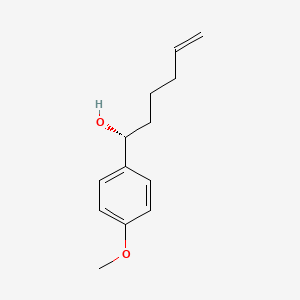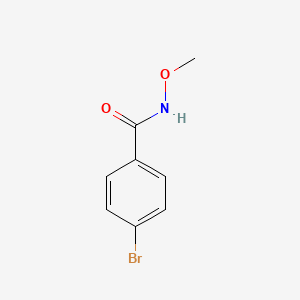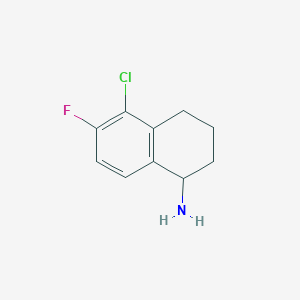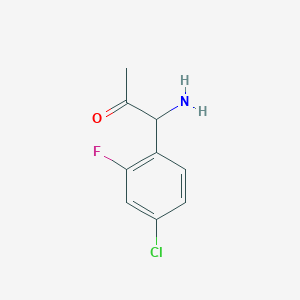
(R)-1-(4-Methoxyphenyl)hex-5-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Methoxyphenyl)hex-5-EN-1-OL is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and a suitable hexenol precursor.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.
Types of Reactions:
Oxidation: ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction may produce alcohols.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine:
Drug Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
®-1-(4-Methoxyphenyl)hex-5-EN-1-AL: An aldehyde derivative with similar structural features.
®-1-(4-Methoxyphenyl)hex-5-EN-1-ONE: A ketone derivative with comparable properties.
Uniqueness: ®-1-(4-Methoxyphenyl)hex-5-EN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R)-1-(4-methoxyphenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1 |
InChI Key |
KYFPOLSETNDVKY-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CCCC=C)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)




![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)



![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)

![Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate](/img/structure/B13043800.png)

![Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13043823.png)
